Cas no 708253-40-1 (1-3-(trifluoromethyl)phenylbutan-1-amine)

1-(3-(Trifluoromethyl)phenyl)butan-1-amine is a fluorinated aromatic amine compound characterized by the presence of a trifluoromethyl (–CF₃) group at the meta position of the phenyl ring and a butylamine side chain. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications. Its structural features contribute to strong binding affinity in receptor-ligand interactions, particularly in the development of CNS-active compounds or enzyme inhibitors. The amine functionality allows for further derivatization, facilitating its use as a versatile intermediate in organic synthesis. This compound is typically handled under controlled conditions due to its potential reactivity and sensitivity.
1-3-(trifluoromethyl)phenylbutan-1-amine structure
708253-40-1 structure
商品名:1-3-(trifluoromethyl)phenylbutan-1-amine
CAS番号:708253-40-1
MF:C11H14F3N
メガワット:217.230773448944
CID:4657513

1-3-(trifluoromethyl)phenylbutan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-[3-(trifluoromethyl)phenyl]butan-1-amine
    • N12708
    • Z1262395959
    • 1-3-(trifluoromethyl)phenylbutan-1-amine
    • インチ: 1S/C11H14F3N/c1-2-4-10(15)8-5-3-6-9(7-8)11(12,13)14/h3,5-7,10H,2,4,15H2,1H3
    • InChIKey: ZVSDXABGZDMDIE-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC=CC(=C1)C(CCC)N)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 191
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 26

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 226.0±35.0 °C at 760 mmHg
  • フラッシュポイント: 94.6±10.6 °C
  • じょうきあつ: 0.1±0.4 mmHg at 25°C

1-3-(trifluoromethyl)phenylbutan-1-amine セキュリティ情報

1-3-(trifluoromethyl)phenylbutan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-65239-0.25g
1-[3-(trifluoromethyl)phenyl]butan-1-amine
708253-40-1 92%
0.25g
$319.0 2023-02-13
TRC
T900198-250mg
1-[3-(trifluoromethyl)phenyl]butan-1-amine
708253-40-1
250mg
$ 365.00 2022-06-02
Enamine
EN300-65239-1.0g
1-[3-(trifluoromethyl)phenyl]butan-1-amine
708253-40-1 92%
1.0g
$645.0 2023-02-13
1PlusChem
1P01A9ZU-100mg
1-[3-(trifluoromethyl)phenyl]butan-1-amine
708253-40-1 92%
100mg
$275.00 2025-03-19
1PlusChem
1P01A9ZU-5g
1-[3-(trifluoromethyl)phenyl]butan-1-amine
708253-40-1 95%
5g
$2295.00 2024-04-21
A2B Chem LLC
AV58330-100mg
1-[3-(trifluoromethyl)phenyl]butan-1-amine
708253-40-1 92%
100mg
$263.00 2024-04-19
A2B Chem LLC
AV58330-5g
1-[3-(trifluoromethyl)phenyl]butan-1-amine
708253-40-1 92%
5g
$1937.00 2024-04-19
A2B Chem LLC
AV58330-10g
1-[3-(trifluoromethyl)phenyl]butan-1-amine
708253-40-1 92%
10g
$2853.00 2024-04-19
A2B Chem LLC
AV58330-50mg
1-[3-(trifluoromethyl)phenyl]butan-1-amine
708253-40-1 92%
50mg
$188.00 2024-04-19
Enamine
EN300-65239-5.0g
1-[3-(trifluoromethyl)phenyl]butan-1-amine
708253-40-1 92%
5.0g
$2643.0 2023-02-13

1-3-(trifluoromethyl)phenylbutan-1-amine 関連文献

1-3-(trifluoromethyl)phenylbutan-1-amineに関する追加情報

Comprehensive Overview of 1-3-(Trifluoromethyl)phenylbutan-1-amine (CAS No. 708253-40-1): Properties, Applications, and Industry Insights

The chemical compound 1-3-(trifluoromethyl)phenylbutan-1-amine (CAS No. 708253-40-1) is a specialized organic molecule featuring a trifluoromethylphenyl group attached to a butylamine backbone. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical research, agrochemical development, and material science. Its fluorinated aromatic moiety enhances lipophilicity and metabolic stability, traits highly sought after in modern drug design.

In recent years, the demand for fluorinated compounds like 1-3-(trifluoromethyl)phenylbutan-1-amine has surged due to their role in optimizing bioactive molecules. Researchers frequently explore its potential as a building block for kinase inhibitors or GPCR-targeted therapies, aligning with trends in personalized medicine. The compound’s CAS No. 708253-40-1 is often cited in patents related to CNS disorders and inflammation, reflecting its relevance in addressing global health challenges.

From a synthetic chemistry perspective, 1-3-(trifluoromethyl)phenylbutan-1-amine exemplifies advancements in catalytic fluorination techniques. Its production often involves palladium-catalyzed cross-coupling or reductive amination, methods that prioritize atom economy—a key focus in green chemistry initiatives. Environmental concerns have driven interest in sustainable synthesis routes, with queries like "eco-friendly fluorination methods 2024" trending in scientific databases.

The compound’s structure-activity relationship (SAR) has also attracted attention in computational chemistry. Molecular docking studies leverage its trifluoromethyl group to predict binding affinities, a topic frequently searched as "AI-driven drug discovery with fluorinated motifs." Such applications highlight its intersection with cutting-edge technologies like machine learning in material informatics.

Industrially, CAS No. 708253-40-1 is handled under strict quality protocols to ensure consistency for high-value applications. Analytical techniques such as HPLC-MS and NMR are critical for purity verification, addressing common user queries like "how to validate fluorinated amine purity." Regulatory compliance, particularly REACH and ICH guidelines, further underscores its safe utilization in R&D pipelines.

Emerging studies suggest potential non-pharmaceutical uses, including liquid crystal formulations and advanced polymer additives. The compound’s thermal stability aligns with searches for "heat-resistant fluorinated materials," catering to electronics and aerospace sectors. This versatility positions 1-3-(trifluoromethyl)phenylbutan-1-amine as a multifaceted tool in innovation-driven industries.

In summary, 708253-40-1 represents a convergence of synthetic elegance and functional utility. Its ongoing exploration mirrors broader scientific priorities—efficiency, sustainability, and interdisciplinary collaboration—making it a compound of enduring significance in contemporary chemistry.

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